(R)-4-(Piperidin-3-YL)aniline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

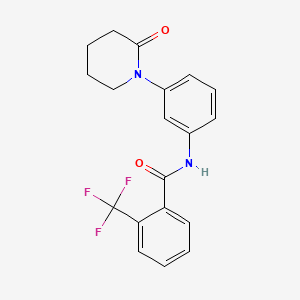

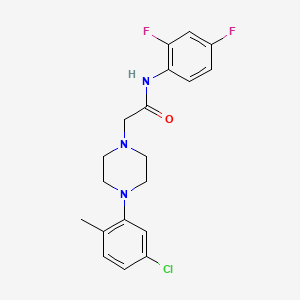

“®-4-(Piperidin-3-YL)aniline” is a heterocyclic organic compound that contains a piperidine ring, aniline moiety, and chiral center . This compound is also known as “®-3-Amino-4-(3-piperidinyl) benzenamine”, and it has a chemical formula C11H16N2.

Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Molecular Structure Analysis

The molecular structure of “®-4-(Piperidin-3-YL)aniline” includes a six-membered piperidine ring, an aniline moiety, and a chiral center. The molecular weight of this compound is 176.26 g/mol .

Chemical Reactions Analysis

Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The mechanism includes two iridium(III)-catalyzed sequential cascades of hydroxyl oxidation, amination, and imine reduction by hydrogen transfer via a metal catalyst .

Physical And Chemical Properties Analysis

“®-4-(Piperidin-3-YL)aniline” is a white to light yellow crystalline powder. It is soluble in organic solvents such as methanol, ethanol, and chloroform, but it is insoluble in water.

Wissenschaftliche Forschungsanwendungen

Antihypertensive Activity

A study synthesized a series of compounds similar to (R)-4-(Piperidin-3-YL)aniline, focusing on their antihypertensive activity in rats. This research demonstrates the potential of piperidine derivatives in developing new treatments for hypertension. The findings suggest that certain modifications in the molecular structure could enhance efficacy by influencing both central and peripheral mechanisms (Clark et al., 1983).

Chiral Arene Ruthenium Complexes

Research on chiral arene ruthenium complexes highlighted the utility of (R)-4-(Piperidin-3-YL)aniline derivatives in synthesizing novel ligands for metal complexes. These complexes have significant applications in asymmetric synthesis, showcasing the versatility of piperidine derivatives in organometallic chemistry (Pinto et al., 2004).

Molecular Structure Investigations

A study on s-triazine derivatives incorporating pyrazole, piperidine, and aniline moieties used molecular structure investigations, including X-ray crystallography and DFT calculations, to analyze intermolecular interactions. This research illustrates the importance of piperidine derivatives in designing molecules with specific electronic properties and interactions (Shawish et al., 2021).

Anticancer Activity

Piperidin-4-one-3-carboxylate derivatives, synthesized from aniline reactions, were evaluated for their anticancer activity. This highlights the potential therapeutic applications of (R)-4-(Piperidin-3-YL)aniline derivatives in oncology, demonstrating their effectiveness against certain cancer cells (Aeluri et al., 2012).

Corrosion Inhibition

Quantum chemical and molecular dynamic simulation studies on piperidine derivatives, including those related to (R)-4-(Piperidin-3-YL)aniline, have shown their effectiveness as corrosion inhibitors for iron. This application is crucial in materials science, particularly in protecting industrial machinery and infrastructure (Kaya et al., 2016).

Pharmaceutical Intermediates

An optimized synthesis of a key pharmaceutical intermediate, closely related to (R)-4-(Piperidin-3-YL)aniline, underlines its significance in the production of narcotic analgesics and fentanyl analogues. This showcases the compound's critical role in synthesizing novel pharmaceutical agents (Kiricojevic et al., 2002).

Zukünftige Richtungen

Piperidine derivatives have significant potential in the pharmaceutical industry . The current review summarizes recent scientific literature on the pharmaceutical applications of synthetic and natural piperidines, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety . This suggests that “®-4-(Piperidin-3-YL)aniline” may have potential applications in drug synthesis, organic catalysis, and material science.

Eigenschaften

IUPAC Name |

4-[(3R)-piperidin-3-yl]aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2/c12-11-5-3-9(4-6-11)10-2-1-7-13-8-10/h3-6,10,13H,1-2,7-8,12H2/t10-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COUOFYDJUDASPJ-JTQLQIEISA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C2=CC=C(C=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](CNC1)C2=CC=C(C=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-4-(Piperidin-3-YL)aniline | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-2-(5-chlorothiophen-2-yl)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2736250.png)

![Ethyl 2-[2-[2-(4-chloroanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2736254.png)

![4-bromo-N-[4-(2,5-dimethylpyrrol-1-yl)phenyl]benzenesulfonamide](/img/structure/B2736256.png)

![N-(4-fluorophenyl)-2-{[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2736261.png)

![4-Chloro-2-[(3-chlorobenzyl)amino]-1,3-thiazole-5-carbonitrile](/img/structure/B2736262.png)

![6-chloro-5-methyl-N-{2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)amino]ethyl}pyridine-3-sulfonamide](/img/structure/B2736263.png)

![2-[4-(2,5-Dimethoxyphenyl)sulfonylpiperazin-1-yl]pyrazine](/img/structure/B2736267.png)